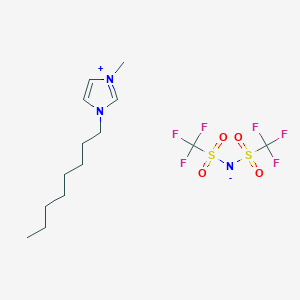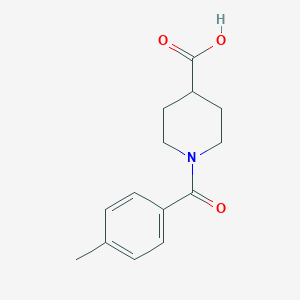![molecular formula C23H20N2O2 B186280 N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide CAS No. 5836-30-6](/img/structure/B186280.png)
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide, also known as MBPA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is not fully understood. However, it has been reported to act as a cholinesterase inhibitor, which can increase the levels of acetylcholine in the brain. It has also been reported to have antioxidant and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been reported to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been reported to have anticonvulsant effects in animal models of epilepsy. N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide in lab experiments is its high purity and yield. It has also been reported to have low toxicity in animal studies. However, one of the limitations of using N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide. One direction is to further investigate its potential pharmacological properties in the treatment of neurological disorders and cancer. Another direction is to study its mechanism of action in order to better understand its effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide in order to maximize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide involves the reaction of 2-phenylacetic acid with 2-amino-5-methylbenzoxazole in the presence of thionyl chloride and 2,6-lutidine. The resulting product is then reacted with 2-methyl-5-nitrophenylamine to yield N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide. This synthesis method has been reported to yield high purity and yield of N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide.
Applications De Recherche Scientifique
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been studied for its potential pharmacological properties in various scientific research studies. It has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has also been investigated for its potential anticancer properties.
Propriétés
Numéro CAS |
5836-30-6 |
|---|---|
Nom du produit |
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide |
Formule moléculaire |
C23H20N2O2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C23H20N2O2/c1-15-8-11-21-20(12-15)25-23(27-21)18-10-9-16(2)19(14-18)24-22(26)13-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,24,26) |
Clé InChI |
VGNHTYWAHLZFPF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)CC4=CC=CC=C4 |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



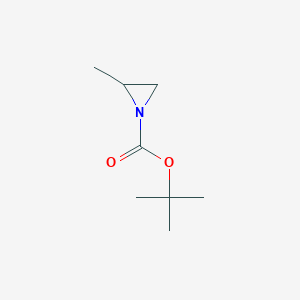
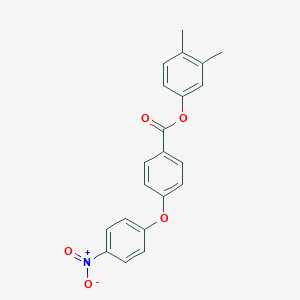
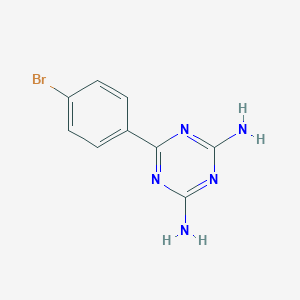
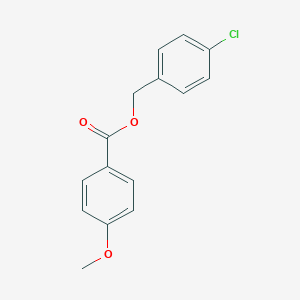
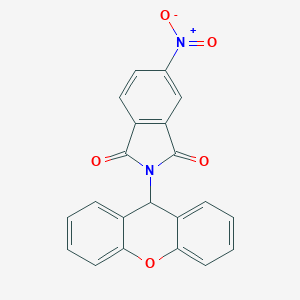

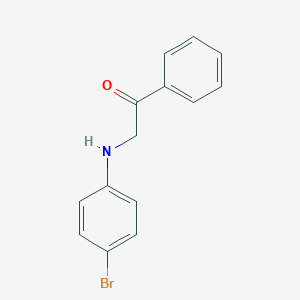
![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)
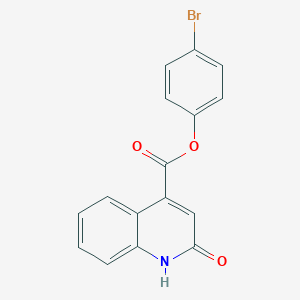
![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)

